Disodium L-cystinate

Beschreibung

Contextualization within Organosulfur Chemistry and Amino Acid Derivatives

L-Cystine disodium (B8443419) salt is classified as an organosulfur compound and is a derivative of the naturally occurring amino acid L-cystine. spectrumchemical.comlabdepotinc.commidlandsci.comcalpaclab.com L-cystine itself is formed through the oxidation of two molecules of the amino acid L-cysteine, which results in a covalent disulfide bond linking the two molecules. spectrumchemical.comlabdepotinc.commidlandsci.comcalpaclab.com The formation of the disodium salt involves the deprotonation of the two carboxylic acid groups of L-cystine, creating a compound with increased aqueous solubility compared to its parent molecule. ontosight.ai This salt form, often available as a monohydrate, is a white crystalline powder. scbt.comontosight.ai

Its identity as an amino acid derivative makes it a key component in various biochemical studies, particularly those involving protein synthesis and structure. ontosight.aismolecule.com In laboratory research, it serves as a source of cystine for cell culture media, supporting the growth of cell lines that require this essential amino acid. chemimpex.comsmolecule.comchemimpex.com

Physicochemical Properties of L-Cystine Disodium Salt

| Property | Value (Anhydrous) | Value (Monohydrate) | Source(s) |

|---|---|---|---|

| CAS Number | 64704-23-0 | 199329-53-8 | glentham.com, scbt.com |

| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂ | C₆H₁₀N₂Na₂O₄S₂·H₂O | cymitquimica.com, scbt.com |

| Molecular Weight | 284.26 g/mol | 302.30 g/mol | cymitquimica.com, scbt.com |

| Appearance | White to pale yellow powder | White crystalline powder | thermofisher.com, ontosight.ai |

| Solubility | Soluble in water | Highly soluble in water | ontosight.ai, |

| pH (1% in water) | 9.5 - 11.0 | 10.0 - 11.0 | chemsrc.com, thermofisher.com |

Significance in Disulfide Bond Chemistry and Thiol-Disulfide Exchange Equilibria

The disulfide bond (S-S) is the most prominent functional group in L-Cystine disodium salt and is central to its chemical reactivity. chemimpex.com Disulfide bonds are critical structural elements in many proteins, contributing to their tertiary and quaternary structures. wikipedia.org L-Cystine disodium salt is therefore used in laboratory settings for protein studies, where its ability to participate in disulfide chemistry is valuable. chemimpex.com

A key reaction involving this compound is thiol-disulfide exchange. This is a fundamental process in redox biology where a thiolate anion (RS⁻) attacks a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiolate. wikipedia.orgsci-hub.st The reaction is initiated by the nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bridge. sci-hub.st Thiol-disulfide exchange is the principal reaction through which disulfide bonds are formed and rearranged in proteins. wikipedia.org Because the attacking species is the deprotonated thiolate, these exchange reactions are typically inhibited at low pH where the protonated thiol form (RSH) is favored. wikipedia.org The use of reagents like L-Cystine disodium salt in experimental systems allows researchers to study the kinetics and equilibria of these exchange reactions, which are crucial for understanding protein folding and stability. smolecule.comnih.gov

Role in Chemical Redox Regulation in Experimental Systems

In experimental systems, L-Cystine disodium salt plays a significant role in the study of chemical redox regulation. The cysteine/cystine (Cys/CySS) redox couple is a major low-molecular-weight thiol/disulfide system in many biological fluids. nih.gov By providing a stable and soluble source of cystine, the disodium salt is used to manipulate and study the redox potential in extracellular environments, such as in cell culture experiments. nih.gov

Upon cellular uptake, cystine is reduced to two molecules of cysteine. nih.gov This intracellular cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a critical tripeptide antioxidant that protects cells from oxidative stress. ontosight.aismolecule.comnih.gov Therefore, L-Cystine disodium salt is employed in research to investigate cellular defense mechanisms against oxidative stress and the regulatory roles of the glutathione system. smolecule.com For instance, studies on polarized epithelial cells have used the Cys/CySS couple to investigate how different cell surfaces regulate their extracellular redox environment. nih.gov The compound is also used in research focused on developing therapeutic agents that target oxidative stress and inflammation. chemimpex.com

Comparison of L-Cystine Disodium Salt with Related Compounds in Research

| Compound | Molecular Formula | Key Feature | Primary Research Application | Source(s) |

|---|---|---|---|---|

| L-Cystine Disodium Salt | C₆H₁₀N₂Na₂O₄S₂ | Oxidized form; high water solubility | Provides a soluble source of cystine for studying disulfide chemistry and extracellular redox regulation. | ontosight.ai |

| L-Cystine Dihydrochloride | C₆H₁₂Cl₂N₂O₄S₂ | Highly soluble form of L-Cystine | Often preferred in cell culture media formulations for enhanced bioavailability and stability under physiological conditions. | |

| L-Cysteine Hydrochloride | C₃H₈ClNO₂S·H₂O | Reduced form (thiol donor); very high water solubility | Acts as a reducing agent; used to study intracellular redox states and glutathione synthesis. |

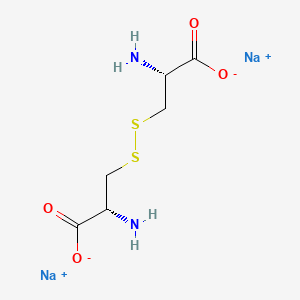

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPMKWGXOOSKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-23-0 | |

| Record name | Cystine disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium L-cystinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Pathways for L-Cystine Disodium (B8443419) Salt Derivatives

A significant derivative of L-Cystine is its N,N'-diacetylated form. Efficient synthesis of N,N'-diacetyl-L-cystine disodium salt directly from L-cystine has been developed to overcome the challenges associated with the high reactivity of low molecular weight acetylating agents in the basic aqueous media required to solubilize cystine. google.comgoogleapis.com This process is designed to be quick, high-yielding, and suitable for large-scale production without the need for complex purification steps. google.comgoogleapis.com

An optimized process for synthesizing N,N'-diacetyl-L-cystine disodium salt utilizes hydroxyalkane solvents, such as methanol (B129727), ethanol, or isopropanol, with methanol being the preferred choice. google.comgoogleapis.com The process involves creating a cold solution of the hydroxyalkane and a sodium base (e.g., sodium hydroxide), to which L-cystine is added. google.com An acetylating agent, typically acetyl chloride, is then introduced portionwise while carefully controlling the temperature. google.comgoogleapis.com The reaction results in the desired product dissolved in the solvent, with sodium chloride precipitating as a by-product. google.com Key parameters of this process are detailed in the table below.

Table 1: Optimized Reaction Parameters for N,N'-Diacetyl-L-Cystine Disodium Salt Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | L-Cystine (1 molar equivalent) | google.com |

| Solvent | Hydroxyalkane (e.g., Methanol) | google.comgoogleapis.com |

| Base | Sodium Base (e.g., Sodium Hydroxide (B78521), 4.0 molar equivalents) | google.com |

| Acetylating Agent | Acetyl Chloride (2 molar equivalents) | google.comgoogleapis.com |

| Initial Temperature | 5 to 10°C | google.com |

| Temperature during Acetylation | Maintained between 3 and 50°C (preferably below 10°C) | google.comgoogleapis.com |

| Reaction Time | Typically 15 minutes to 24 hours | google.com |

| Product Yield | Approximately 90% | google.comgoogleapis.com |

A significant advantage of this synthetic pathway is its execution in a single vessel and one step when performed as a batch process. google.com This one-pot method starts with L-cystine and directly yields the N,N'-diacetyl-L-cystine disodium salt without the need to isolate intermediate products. google.comgoogleapis.com This streamlined approach enhances efficiency, reduces handling, and makes the process more commercially viable. google.com The reaction is rapid and allows for the recycling of the alcohol-based solvents, further improving its sustainability. google.com

The purification of N,N'-diacetyl-L-cystine disodium salt from the reaction mixture is straightforward and avoids labor-intensive techniques. google.com The primary by-product, sodium chloride, precipitates out of the solution and can be removed by simple filtration. google.comgoogleapis.com The solid precipitate is washed with the hydroxyalkane solvent (e.g., anhydrous methanol) to recover any remaining product, and the filtrates are combined. google.comgoogleapis.com The final product is then isolated as a white solid by evaporating the combined filtrate under reduced pressure. google.com This method yields a product with high purity (>95%) without requiring further purification steps like chromatography. google.comgoogle.com

L-cystine diamides represent another class of derivatives synthesized to explore new functionalities. These compounds are prepared through the amidation of the carboxyl groups of L-cystine.

Table 2: Synthesis Steps for L-Cystine Diamides

| Step | Description | Reagents | Source |

|---|---|---|---|

| 1. Protection | The secondary amine of L-cystine is protected. | Boc anhydride | nih.gov |

| 2. Amidation | The Boc-protected L-cystine is amidated with various amines. | Activated OSu or OBt esters | nih.gov |

| 3. Deprotection | The Boc protecting group is removed to yield the final diamide (B1670390). | 50% TFA in CH2Cl2 or 4N HCl in dioxane | nih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Structural Elucidation of L-Cystine Disodium (B8443419) Salt and Analogues

High-resolution techniques are instrumental in defining the precise atomic arrangement of L-Cystine disodium salt. These methods offer insights into bond lengths, bond angles, and intermolecular interactions, which collectively determine the compound's macroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For L-Cystine disodium salt, ¹H and ¹³C NMR spectra provide valuable information regarding the disulfide linkage and the coordination of sodium ions.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carboxylate carbon (COO⁻) are particularly sensitive to coordination with metal ions like sodium. Changes in the chemical shift of the carboxylate carbon upon salt formation can indicate the nature and strength of the interaction between the carboxylate group and the sodium ion. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for L-Cysteine in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (α-CH) | ~3.9 | Triplet |

| ¹H (β-CH₂) | ~3.1, ~3.3 | Doublet of Doublets |

| ¹³C (C=O) | ~173 | Singlet |

| ¹³C (α-CH) | ~55 | Singlet |

| ¹³C (β-CH₂) | ~40 | Singlet |

Note: Chemical shifts are approximate and can vary with pH and solvent conditions.

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For L-Cystine disodium salt, X-ray crystallography can determine its specific crystalline phase and the number of water molecules present in the crystal structure (hydration state). nih.govrpicorp.com

L-Cystine is known to crystallize in two polymorphic forms: hexagonal and tetragonal. acs.org The hexagonal polymorph is commonly formed under physiological pH conditions. acs.org The crystal structure of hexagonal L-Cystine reveals a fascinating helical organization of the molecules. acs.org The molecules are arranged in a helix around a 6₁ screw axis, with six cystine molecules completing one turn of the helix. acs.org This helical arrangement is a key feature of the crystal packing.

The stability of the L-Cystine crystal structure is maintained by a network of intermolecular interactions. X-ray crystallography allows for the precise measurement of these interactions. Key interactions in the hexagonal polymorph of L-Cystine include:

Hydrogen Bonding : Strong hydrogen bonds are observed between the amine and carboxylate groups of adjacent molecules. Specifically, intermolecular NH₃⁺···⁻O(C=O) hydrogen bonds are present along the helical axis and between adjacent helices. acs.org

S···S Interactions : Intermolecular sulfur-sulfur (S···S) interactions also play a significant role in the crystal packing. acs.org These interactions occur between adjacent helices, with a typical distance of around 3.47 Å. acs.org The effects of pressure on the crystal structure of hexagonal L-cystine can lead to a shortening of this S···S contact. researchgate.net

Interactive Data Table: Key Intermolecular Distances in Hexagonal L-Cystine

| Interaction Type | Atom Pair | Distance (Å) |

| Hydrogen Bond | NH₃⁺···⁻O(C=O) | ~1.89 |

| Sulfur-Sulfur Interaction | S···S | ~3.47 |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of L-Cystine disodium salt provides characteristic absorption bands corresponding to the vibrations of its various functional groups.

Key vibrational modes that can be identified in the FTIR spectrum include:

N-H stretching of the amino group.

C-H stretching of the methylene (B1212753) and methine groups.

C=O stretching of the carboxylate group.

S-S stretching of the disulfide bond.

The positions of these bands can be influenced by hydrogen bonding and the coordination of the sodium ions. For instance, the stretching frequency of the carboxylate group can shift upon salt formation. Pure cystine exhibits identifiable peaks in the regions of 3026 cm⁻¹, 1618.28 cm⁻¹, 1485 cm⁻¹, and 846.75 cm⁻¹. nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying non-polar bonds, such as the S-S disulfide bond in L-Cystine. The Raman spectrum of L-Cystine shows a characteristic peak for the S-S stretching vibration, which typically appears in the range of 470-540 cm⁻¹. vub.beresearchgate.net The exact position of this peak can provide insights into the conformation of the disulfide bond. researchgate.net

Other notable bands in the Raman spectrum of L-Cystine and related compounds include those for C-S stretching and various bending modes. mdpi.com The C-S stretching modes are typically observed in the range of 616-681 cm⁻¹. researchgate.netmdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for L-Cystine

| Vibrational Mode | Wavenumber (cm⁻¹) (Technique) |

| S-S stretch | ~470-540 (Raman) |

| C-S stretch | ~616-681 (Raman) |

| NH₃⁺ asymmetric bend | ~1584-1656 (FTIR) |

| COO⁻ symmetric stretch | ~1485 (FTIR) |

Surface and Compositional Analysis of L-Cystine-Modified Materials

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a pivotal surface analysis technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For materials functionalized with L-Cystine disodium salt, XPS serves to confirm the successful modification and to probe the chemical environment of the constituent elements.

High-resolution XPS spectra of L-Cystine disodium salt-modified surfaces exhibit characteristic peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), sulfur (S 2p), and sodium (Na 1s). The S 2p core level spectrum is particularly diagnostic, typically showing a doublet (S 2p3/2 and S 2p1/2) with binding energies around 162-164 eV, which is characteristic of the disulfide (-S-S-) bond integral to the cystine structure. The N 1s spectrum, appearing around 400 eV, corresponds to the amine groups, while the C 1s spectrum is often complex, with components corresponding to C-C/C-H, C-N, C-S, and the carboxylate (O=C-O⁻) groups. The presence of a Na 1s peak confirms the salt form of the compound.

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Sulfur | S 2p3/2 | ~162 - 164 | Disulfide (-S-S-) |

| Nitrogen | N 1s | ~399 - 401 | Amine (-NH2) |

| Carbon | C 1s | ~284 - 288 | C-C, C-N, C-S, O=C-O- |

| Oxygen | O 1s | ~531 - 533 | Carboxylate (O=C-O-) |

| Sodium | Na 1s | ~1071 - 1072 | Sodium Ion (Na+) |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface topography. When a substrate is modified with L-Cystine disodium salt, SEM can visualize the resulting morphological changes. For instance, the modification can lead to a rougher surface texture or the formation of a uniform film, which can be clearly observed by comparing images of the substrate before and after functionalization. sielc.com In one study, the introduction of L-Cysteine to a porous material resulted in a noticeably rougher surface, indicating successful incorporation. sielc.com

Energy-Dispersive X-ray (EDX) Spectroscopy, an analytical technique integrated with SEM, provides elemental analysis of the sample. By detecting characteristic X-rays emitted from the surface, EDX confirms the presence of the expected elements. For an L-Cystine disodium salt-modified material, EDX spectra will show peaks corresponding to sulfur, carbon, nitrogen, oxygen, and sodium, thereby verifying the chemical composition of the surface layer. sielc.com EDX mapping can further reveal the uniform distribution of these elements across the material's surface. sielc.com

Surface Area Measurement Techniques

The specific surface area of a material is a critical parameter, especially in applications involving catalysis, adsorption, and sensing. Techniques such as the Brunauer-Emmett-Teller (BET) method are used to measure this property by analyzing the physisorption of a gas (commonly nitrogen) onto the material's surface. The modification of materials with L-Cystine disodium salt can significantly alter their surface area. For example, the functionalization of a metal-organic framework with L-Cysteine was shown to result in a high specific surface area of 1818 m²/g. sielc.com A large surface area can provide more active sites for interaction, enhancing the performance of the material in its intended application. sielc.com

Thermal and Optical Properties Characterization for Material Science Applications

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Crystalline Forms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes in a material as a function of temperature. TGA measures mass changes, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events. scielo.br

For crystalline forms of L-Cystine disodium salt, which often exist as hydrates, a TGA thermogram would typically show an initial mass loss at temperatures below approximately 120°C, corresponding to the loss of water of hydration. ijbpas.comnist.gov This dehydration is an endothermic process, which would be registered as a peak in the DTA curve. scielo.br At higher temperatures, the compound undergoes thermal decomposition. Studies on L-Cysteine have shown thermal events occurring around 172°C (445 K), with decomposition beginning at higher temperatures, around 245°C (518 K). scirp.org The DTA curve would show sharp exothermic peaks in this region, corresponding to the energy released during the breakdown of the molecular structure.

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

|---|---|---|---|

| ~50 - 120 | TGA | Mass Loss | Loss of water of hydration |

| ~50 - 120 | DTA | Endothermic Peak | Energy absorbed for dehydration |

| > 200 | TGA | Significant Mass Loss | Onset of decomposition |

| > 200 | DTA | Exothermic Peak(s) | Energy released during decomposition |

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Transparency and Bandgap Determination

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to characterize the optical properties of materials by measuring their absorbance, transmittance, and reflectance of light. The UV-Vis absorption spectrum of L-Cystine shows absorption maxima at approximately 190 nm and 246 nm. sielc.com This indicates that the compound primarily absorbs light in the ultraviolet region and is largely transparent in the visible (~400-700 nm) and near-infrared (>700 nm) regions. This high transparency in the visible range is a crucial property for many optical applications.

Dielectric Constant and Dielectric Loss Studies as a Function of Frequency and Temperature

No specific data is available for L-Cystine disodium salt.

Second Harmonic Generation (SHG) Efficiency Assessment (Kurtz and Perry Technique)

No specific data is available for L-Cystine disodium salt.

Chemical Reactivity and Redox Mechanisms

Disulfide Bond Dynamics and Thiol-Disulfide Exchange Equilibria

The disulfide bond in L-cystine is a key functional group that dictates its role in redox reactions. The reversible nature of this bond allows it to participate in thiol-disulfide exchange, a class of reactions crucial in both chemical and biological systems.

The cysteine/cystine (Cys/CySS) couple is a major thiol/disulfide redox buffer in many systems. nih.gov The redox state of this pair can be quantified by its steady-state redox potential (Eh), which is a measure of the tendency of the chemical species to acquire electrons and thereby be reduced. In human plasma, for instance, the Cys/CySS couple is the predominant thiol/disulfide redox pair, with typical fasting concentrations of cystine around >40 μM and cysteine at approximately 8-10 μM. nih.gov The average redox potential (EhCySS) for this couple in healthy young individuals is approximately -80 ± 9 mV. nih.gov

Different thiol/disulfide pairs maintain distinct redox potentials within various cellular compartments, indicating that they are not in complete equilibrium and are regulated by specific cellular processes. nih.gov For example, the redox potential of the Cys/CySS couple is considerably more oxidized (by 90-100 mV) than that of the glutathione (B108866)/glutathione disulfide (GSH/GSSG) couple. nih.gov This difference in redox potential allows the Cys/CySS pair to act as an oxidant in redox signaling pathways without the direct involvement of more potent oxidants. nih.gov

The following table summarizes the typical redox potentials of key thiol/disulfide pairs in different cellular environments.

| Redox Couple | Compartment | Typical Redox Potential (mV) |

| Cysteine/Cystine (Cys/CySS) | Plasma | -80 ± 9 |

| Glutathione/Glutathione Disulfide (GSH/GSSG) | Cytosol | ~ -250 |

| Thioredoxin 1 (Trx1) | Cytosol/Nucleus | -280 to -300 |

| Thioredoxin 2 (Trx2) | Mitochondria | -340 to -360 |

This table provides illustrative values from various biological studies to highlight the relative differences in redox potentials. nih.govnih.govacs.org

The monitoring and control of redox potential are critical in chemical experiments to ensure reaction specificity and product integrity. Oxidation-Reduction Potential (ORP) is a key parameter used to track the progress of redox reactions. acs.org

ORP Measurement: ORP is measured in millivolts (mV) using an electrochemical sensor, often referred to as an ORP or REDOX sensor. acs.orgpearson.com This sensor typically consists of a measuring electrode made of an inert metal like platinum or gold and a stable reference electrode, such as a silver/silver chloride electrode. acs.orgnih.gov The measuring electrode detects changes in the redox potential of the solution, and the potential difference between the two electrodes provides the ORP value. pearson.com Positive ORP values indicate an oxidizing environment, while negative values signify a reducing environment. acs.org

Control Strategies: In a controlled laboratory or industrial setting, several methods can be employed to maintain a desired redox potential:

Chemical Dosing: Oxidizing agents (e.g., chlorine, ozone) or reducing agents can be precisely added to the reaction mixture to adjust the ORP to a target setpoint. acs.org

Gas Sparging: Introducing gases can manipulate the redox environment. For example, sparging with air or oxygen can create a more oxidative environment to favor disulfide bond formation. mit.edu Conversely, using inert gases like nitrogen can help maintain anaerobic (reducing) conditions.

Temperature Control: Reaction kinetics are temperature-dependent. Controlling the temperature can help manage the rate of redox reactions and maintain a stable ORP. nih.gov

These methodologies are widely applied in various fields, including pharmaceuticals, water treatment, and chemical manufacturing, to optimize reaction conditions and ensure product quality. acs.orgpearson.com

In many chemical processes, particularly those involving proteins or peptides, it is often necessary to reduce disulfide bonds and prevent their reformation. Several strategies are employed to maintain the reduced state of thiols in a controlled environment.

Maintaining a Reducing Environment: This can be achieved by lowering the temperature to slow down the enzymatic and chemical reactions that lead to re-oxidation. nih.gov Additionally, ensuring an anaerobic environment by sparging with inert gases can minimize the presence of oxygen, a key driver of disulfide formation. acs.org

Chemical Inhibition: Specific chemical agents can be added to inhibit the re-oxidation process.

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidation reactions. mit.edu

Competitive Inhibitors: The addition of L-cystine itself can act as a competitive inhibitor, shifting the equilibrium of reversible redox reactions. nih.gov Other chemical inhibitors like copper sulfate have also been shown to be effective. mit.edu

pH Control: Lowering the pH of the solution (e.g., to pH 5.5) can effectively prevent disulfide reduction, likely by altering the activity of enzymes that might be present and contributing to the redox cycling. mit.eduresearchgate.net

Oxidative Environment Provision: Paradoxically, providing a controlled oxidative environment, such as through air sparging or ensuring an air-containing headspace in a storage vessel, can sometimes help manage disulfide bond integrity by allowing for the re-oxidation of any inadvertently reduced bonds back to their desired state. nih.gov This approach is particularly relevant in the context of maintaining the structure of proteins where disulfide bonds are intended to be present.

The choice of method depends on the specific requirements of the chemical process and the nature of the molecules involved.

Influence of Ionic Environments on Reaction Kinetics and Selectivity

The presence of salts in an aqueous solution can significantly impact the kinetics and selectivity of chemical reactions involving cysteine residues. This phenomenon, often referred to as the "salt effect," can be harnessed to control the outcomes of bioconjugation reactions.

The addition of salts can dramatically alter the rate of bioconjugation reactions at cysteine sites. nih.gov For instance, in the arylation of a cysteine residue within a specific four-residue sequence (a "π-clamp") with a perfluoroaryl electrophile, the presence of different salts can change the reaction rate constant by over four orders of magnitude. nih.govnih.gov This effect is ion-specific and concentration-dependent, often following the trends of the Hofmeister series. nih.gov

Biocompatible salts like ammonium (B1175870) sulfate have been shown to significantly enhance the rate of this regioselective arylation without compromising its site-specificity. nih.govnih.gov This acceleration allows for the rapid and efficient modification of specific cysteine residues even in complex molecules like antibodies. nih.gov The salt effect is not limited to arylation; it has also been extended to promote regioselective alkylation reactions at π-clamp cysteine sites. nih.gov

The table below illustrates the effect of different salts on the rate constant of a model π-clamp mediated arylation reaction.

| Salt | Concentration (M) | Observed Rate Constant (kobs, M-1s-1) |

| None | 0 | 0.02 |

| NaCl | 1.0 | 0.1 |

| (NH4)2SO4 | 1.0 | 10 |

| Na2SO4 | 1.0 | 20 |

| NaSCN | 1.0 | 0.005 |

Data adapted from studies on π-clamp mediated arylation to demonstrate the relative impact of different salts. Absolute values are context-dependent. acs.orgnih.gov

The acceleration of cysteine bioconjugation reactions by salts is thought to be driven by the modulation of interactions between hydrophobic moieties. nih.govnih.gov

SNAr (Nucleophilic Aromatic Substitution) Reactions: In the context of perfluoroaryl-cysteine SNAr reactions, the mechanism involves the nucleophilic attack of the cysteine thiolate on the electron-deficient aromatic ring, followed by the departure of a fluoride leaving group. nih.govudd.cl The salt effect in these reactions, particularly within a hydrophobic microenvironment like a π-clamp, is proposed to arise from the salt's influence on the hydration of the reacting species. nih.gov "Salting-out" salts (like ammonium sulfate) decrease the solubility of nonpolar solutes, effectively promoting the association between the hydrophobic π-clamp side chains and the hydrophobic perfluoroaryl electrophile. nih.gov This enhanced interaction pre-organizes the reactants, lowering the activation energy and accelerating the reaction.

SN2 (Bimolecular Nucleophilic Substitution) Reactions: The SN2 mechanism involves a concerted, single-step reaction where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. pearson.com The reaction of a cysteine side chain with an alkyl halide like iodoacetic acid is a classic example of an SN2 reaction. pearson.com While the direct influence of salts on simple SN2 reactions in solution is complex and depends on solvent polarity, in the context of regioselective bioconjugation, the salt effect is again attributed to the modulation of non-covalent interactions. nih.govnih.gov By promoting the association of hydrophobic regions, salts can increase the effective concentration of the reactants at the desired site, thereby accelerating the SN2 reaction. nih.gov Computational and structure-reactivity studies support the hypothesis that salts tune the reaction rate by modulating the interactions between hydrophobic side chains and the electrophile. nih.govmit.edu

Salt Effects on Regioselective Cysteine Bioconjugation Reactions

Oxidative Stability and Degradation Pathways in Chemical Solutions

L-Cystine is an oxidized dimer of the amino acid L-cysteine, formed when two cysteine molecules are linked by a disulfide bond. spectrumchemical.comdrugbank.com The conversion of L-cysteine to L-cystine is a critical redox reaction influenced by several environmental factors. The pH and the redox potential of the solution are primary determinants of this oxidation process. acs.org

The oxidation of the sulfhydryl (-SH) groups of L-cysteine by oxygen is particularly favored under alkaline conditions. nih.gov The pKa of the cysteine side chain is approximately 8.5, meaning that as the pH approaches and exceeds this value, the thiol group is more likely to be in its deprotonated, more reactive thiolate form (S⁻), which is more susceptible to oxidation. acs.org Furthermore, the formation of the disulfide bond in L-cystine is a process that generates two protons and two electrons, making the reaction inherently dependent on both pH and the surrounding redox environment. acs.org In addition to oxygen, other oxidizing agents can facilitate this conversion. For example, thiosulfate (B1220275) can oxidize L-cysteine at a pH of 5 and below. nih.gov

The degradation of L-cystine can proceed through various pathways, depending on the chemical environment. One well-characterized pathway is its oxidation in an alkaline medium. Kinetic studies on the oxidation of L-cystine by the one-electron oxidant hexacyanoferrate(III) in an alkaline solution have shown that the reaction's primary oxidation product is cysteic acid. researchgate.net

The proposed mechanism for this reaction involves a first-order dependence on the concentrations of both L-cystine and hexacyanoferrate(III). researchgate.net The reaction rate also increases with a higher concentration of hydroxide (B78521) ions (OH⁻), indicating the role of the alkaline medium in facilitating the process. researchgate.net The stoichiometry of the reaction shows that one mole of L-cystine reacts with ten moles of hexacyanoferrate(III). researchgate.net The end product, cysteic acid, is a sulfonic acid derived from the oxidation of the disulfide bond and subsequent cleavage of the L-cystine molecule. researchgate.netyoutube.com

In biological contexts, the degradation of L-cysteine, the precursor to L-cystine, can lead to products such as pyruvate, ammonia, and sulfide, primarily catalyzed by the enzyme L-cysteine desulfhydrase. nih.gov

Crystallization Science and Inhibition Principles

Fundamental Aspects of L-Cystine Crystallization

The formation of L-cystine crystals from a solution is a complex process governed by principles of thermodynamics and kinetics. Key aspects include the mechanisms of crystal growth from supersaturated solutions and the inherent structural characteristics of the crystals themselves.

L-cystine crystal growth occurs in aqueous solutions when the concentration of L-cystine exceeds its solubility limit, creating a supersaturated state. Several laboratory methods can induce this state and promote crystallization, including the slow evaporation of the solvent, the gradual cooling of a heated, saturated solution, or the acidification of a basic L-cystine solution to a neutral pH acs.orgresearchgate.net. Under physiological conditions, such as in urine, L-cystine concentrations can range from 250 to 1,000 mg/L (equivalent to 1-4 mM), which is comparable to the concentrations used in in vitro studies nih.gov.

The growth on the crystal surfaces of L-cystine can be initiated by the continuous injection of a supersaturated aqueous solution acs.org. The growth of these crystals often emanates from well-defined hexagonal spiral dislocations on the crystal surface nih.govscispace.com. The advancement of steps on the crystal faces is a key part of the growth mechanism acs.org.

L-cystine is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. The two known polymorphs are the hexagonal and tetragonal forms acs.org. The hexagonal polymorph is the one commonly formed in vitro under conditions mimicking physiological pH (between 6 and 8) and is the form found in kidney stones acs.org.

The growth of L-cystine crystals is anisotropic, meaning that the growth rates differ along different crystallographic directions. This anisotropic growth results in the characteristic hexagonal plate-like habit of the crystals. These hexagonal plates have large basal surfaces, designated as {0001} faces, and are bounded by six equivalent {101̅0} faces acs.org. The distinct hexagonal shape is a reflection of the strong intermolecular interactions within the (001) plane of the crystal lattice scispace.com.

Strategies for Chemical Inhibition of Crystal Growth

The inhibition of L-cystine crystal growth is a promising strategy for preventing conditions associated with its crystallization. This approach relies on the use of molecules that can interfere with the crystallization process.

A key strategy for inhibiting L-cystine crystal growth is the use of "molecular imposters" or "tailored growth inhibitors" acs.orgnih.gov. These are molecules that are structurally similar to L-cystine and can bind to specific sites on the crystal surface through a process of molecular recognition nih.govscispace.com. The inhibitor molecule typically consists of a "binder" moiety that mimics a structural element of L-cystine, allowing it to attach to a specific crystal site, and a "perturber" moiety that physically blocks the attachment of incoming L-cystine molecules to adjacent sites acs.orgnih.gov.

This specific binding frustrates the attachment of L-cystine solute molecules and can pin the movement of steps on the crystal surface, a mechanism consistent with the Cabrera-Vermilyea step pinning model acs.orgnih.govnyu.edu. The effectiveness of an inhibitor is dependent on the precise structural match between the inhibitor and the crystal surface sites acs.orgscispace.com. Computational studies have been used to calculate the binding energies of inhibitors to different crystal faces to better understand these interactions nih.govnih.gov.

L-cystine derivatives have been extensively studied as potential inhibitors of L-cystine crystal growth. These molecules, by virtue of their structural similarity to L-cystine, can act as effective molecular imposters.

Some L-cystine derivatives have been shown to be more potent than others. For example, certain L-cystine diamides have been found to be significantly more effective than L-cystine dimethyl ester (L-CDME) in increasing the metastable supersaturation range of L-cystine, which effectively inhibits crystallization nih.govacs.orgnih.gov.

L-Cystine Dimethyl Ester (L-CDME) is a structural mimic of L-cystine that has been identified as an effective inhibitor of L-cystine crystal growth nih.gov. It has been shown to dramatically reduce the growth velocity of the six symmetry-equivalent {100} steps on the L-cystine crystal surface nih.govscispace.comnih.govnyu.edu. This inhibition is achieved through its specific binding to the crystal surface, which hinders the attachment of L-cystine molecules nih.govscispace.comnih.govnyu.edu.

The inhibitory effect of L-CDME is concentration-dependent. It has been shown to be effective at concentrations as low as 2 mg/L, and at 5 mg/L, it can cause a thousand-fold reduction in the size of L-cystine crystals nih.gov. In addition to reducing crystal size, L-CDME also distorts the normal hexagonal shape of the crystals and significantly decreases the total mass yield in bulk crystallization experiments nih.gov.

The table below summarizes the effect of L-CDME on L-cystine crystallization.

| Inhibitor | Concentration | Effect on Crystal Growth | Reference |

| L-Cystine Dimethyl Ester (L-CDME) | 2 mg/L | Effective inhibition of L-cystine growth | nih.govnih.gov |

| L-Cystine Dimethyl Ester (L-CDME) | 5 mg/L | Thousand-fold reduction in cystine crystal size | nih.gov |

| L-Cystine Dimethyl Ester (L-CDME) | Not Specified | Dramatically reduces the growth velocity of {100} steps | nih.govscispace.comnih.govnyu.educystinuria.org |

| L-Cystine Dimethyl Ester (L-CDME) | Not Specified | Reduces crystal yield and size | acs.orgscispace.comnih.gov |

| L-Cystine Dimethyl Ester (L-CDME) | Not Specified | Distorts the hexagonal architecture of the crystal | nih.gov |

In vivo studies using a mouse model of cystinuria have also demonstrated the efficacy of L-CDME in inhibiting L-cystine crystal growth nih.govcystinuria.org. Treatment with L-CDME led to a significant decrease in the size of stones, further supporting its potential as a therapeutic agent cystinuria.org.

Impact of L-Cystine Derivatives on Crystal Morphology and Growth Kinetics

Inhibitory Potency and Mechanism of L-Cystine Diamides

L-cystine diamides have emerged as a promising class of molecules for the inhibition of L-cystine crystallization, a key factor in the formation of kidney stones in individuals with cystinuria. nih.govresearchgate.net Their efficacy stems from their structural similarity to L-cystine, allowing them to act as "molecular imposters" that interfere with the crystal growth process. semanticscholar.orgacs.org

Research has demonstrated that specific L-cystine diamides, such as L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), are potent inhibitors of L-cystine crystallization. nih.govnih.gov Their inhibitory activity is significantly greater than that of earlier compounds like L-cystine dimethyl ester (CDME). nih.govacs.orgacs.org The potency of these inhibitors is often quantified by their EC₂ₓ value, which represents the concentration of the inhibitor required to double the amount of L-cystine that remains in a supersaturated solution. nih.gov For instance, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) have been shown to be seven and twenty-four times more effective, respectively, than CDME in this regard. nih.govacs.orgacs.org

The primary mechanism by which these diamides inhibit crystal growth is consistent with the Cabrera–Vermilyea step-pinning model. acs.orgnih.gov This mechanism involves the inhibitor molecules adsorbing onto the crystal surface, particularly at the active growth sites known as "kink sites" on the crystal steps. semanticscholar.org By binding to these sites, the inhibitors physically block the attachment of L-cystine molecules from the solution, thereby "pinning" the advancement of the crystal growth steps. acs.orgnih.gov This action is supported by atomic force microscopy (AFM) studies, which have visualized step roughening and a reduction in step velocities on the crystal surface in the presence of these inhibitors. nih.gov

The effectiveness of various L-cystine diamides has been evaluated by measuring the reduction in the crystal step velocity. This is often expressed as the ratio V/V₀, where V is the step velocity in the presence of the inhibitor and V₀ is the velocity in its absence. A lower V/V₀ ratio indicates greater inhibition. nih.gov Studies have shown that while compounds like L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) are highly effective at sustaining high concentrations of L-cystine in solution, their direct impact on reducing step velocities is comparable to that of CDME. nih.govacs.org This suggests that their superior bulk crystallization inhibition is primarily due to their ability to maintain a higher supersaturation level. nih.gov It has also been noted that the presence of free α-amino groups in the diamide (B1670390) structure is crucial for their inhibitory activity. nih.gov

| Compound | EC₂ₓ (μM) | Relative Potency vs. CDME | Effect on Step Velocity (V/V₀) |

|---|---|---|---|

| L-Cystine dimethyl ester (CDME) | 6.37 | 1x | Comparable reduction to 1a and 1b |

| L-Cystine bismorpholide (1a) | 0.86 | 7x | Comparable reduction to CDME |

| L-Cystine bis(N′-methylpiperazide) (1b) | 0.26 | 24x | Comparable reduction to CDME |

Alteration of Metastable Supersaturation Range by Inhibitors

A key consequence of the inhibitory action of L-cystine diamides is the alteration of the metastable zone width (MSZW) of L-cystine in aqueous solutions. The metastable zone is a range of supersaturation where spontaneous nucleation of crystals is unlikely, and crystal growth is the dominant process. By effectively inhibiting crystal growth, these molecules expand the metastable supersaturation range. nih.govacs.org This means that a higher concentration of L-cystine can be maintained in solution for an extended period without crystallizing. acs.orgnih.gov

In the absence of inhibitors, the concentration of L-cystine in a supersaturated solution will rapidly decrease as crystals form and grow, approaching its equilibrium solubility of approximately 0.7 mM. nih.gov However, in the presence of potent inhibitors like L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), the concentration of L-cystine in the supernatant remains significantly elevated. nih.gov These inhibitors effectively sustain a state of high supersaturation that would otherwise be unstable. nih.gov

The ability of an inhibitor to widen the metastable zone is directly related to its potency. As demonstrated, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) are substantially more effective at increasing the metastable supersaturation range than CDME. nih.govacs.orgacs.org This kinetic effect is crucial from a therapeutic standpoint, as maintaining a higher concentration of dissolved L-cystine in urine is a primary goal in preventing the formation of kidney stones. nih.gov Atomic force microscopy studies have further confirmed that in the presence of these inhibitors, the "dead zone," which is the range of supersaturations where step velocity is zero, is shifted to higher L-cystine concentrations, providing a direct measure of the expanded metastable zone. acs.org

| Inhibitor | Effect on Metastable Supersaturation Range | Mechanism |

|---|---|---|

| L-Cystine dimethyl ester (CDME) | Increases the range | Inhibition of crystal growth |

| L-Cystine bismorpholide | 7 times more effective than CDME in increasing the range nih.gov | Potent inhibition of crystal growth |

| L-Cystine bis(N′-methylpiperazide) | 24 times more effective than CDME in increasing the range nih.gov | Very potent inhibition of crystal growth |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of L-Cystine and Derivatives

Quantum chemical methods are employed to study the electronic properties, bonding, and reactivity of L-Cystine. These calculations provide a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comscitepress.org It is widely applied to molecules like L-Cystine to determine optimized geometries, electronic properties, and details of chemical bonds. vub.bemdpi.com

DFT calculations have been used to optimize the geometry of the L-Cystine molecule, yielding precise theoretical values for interatomic distances and bond angles. vub.beresearchgate.net For instance, the calculated length of the critical disulfide (S-S) bond in the L-Cystine crystal is approximately 2.047 Å, which is very close to the gas-phase value of 2.046 Å. researchgate.net These calculations also help in understanding the electronic charge distribution within the molecule, revealing how charge is transferred between atoms upon binding or interaction. mdpi.com Natural Population Analysis (NPA), often performed after a DFT calculation, can quantify the natural charges on specific atoms, demonstrating, for example, the electronic charge transfer from a cysteinyl sulfur to quinonic oxygens in certain reactions. mdpi.com

The table below presents a selection of calculated interatomic distances and angles for L-Cystine, showcasing the level of structural detail that can be obtained from DFT studies. vub.beresearchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-S | 2.047 Å |

| Bond Length | S-C | 1.868 Å |

| Bond Length | C-Cα | 1.545 Å |

| Bond Length | Cα-N | 1.482 Å |

| Bond Angle | C-S-S | 104.3° |

| Bond Angle | S-S-C | 104.3° |

| Bond Angle | S-C-Cα | 111.4° |

| Bond Angle | N-Cα-C | 109.8° |

This interactive table summarizes key geometric parameters of the L-Cystine molecule as determined by DFT calculations.

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can generate theoretical spectra that can be compared with experimental results. vub.benih.gov This comparison is crucial for the accurate assignment of spectral bands to specific molecular vibrations. nih.govresearchgate.net

For L-Cystine, theoretical Raman spectra have been calculated using DFT methods. vub.be These simulations can distinguish between L-Cystine and its constituent amino acid, L-Cysteine. A key differentiating feature is the appearance of a calculated peak around 470 cm⁻¹ in the L-Cystine spectrum, which is assigned to the stretching of the disulfide (S-S) bond. vub.beresearchgate.net This band is absent in the spectrum of L-Cysteine, which instead shows vibrations related to the S-H group. vub.be

The following table lists some key experimental and theoretical vibrational frequencies for L-Cystine, highlighting the accuracy of predictive modeling. vub.be

| Vibrational Mode | Experimental Raman (cm⁻¹) | Theoretical Raman (cm⁻¹) |

| S-S Stretch | ~470 | ~470 |

| C-S Stretch | ~620 | Not specified |

| C-C Stretch | ~845 | Not specified |

| COO⁻ Rocking | ~540 | Not specified |

This interactive table compares experimental and computationally predicted Raman spectral bands for L-Cystine, demonstrating the utility of predictive modeling.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov This approach allows for the investigation of complex processes such as ion-ligand interactions and crystal growth, providing dynamic insights that are not accessible through static quantum chemical calculations.

MD simulations are used to model the interaction between L-Cystine (or its constituent, Cysteine) and various ions, particularly metal cations. These simulations can reveal the preferred binding sites on the molecule and quantify the strength of these interactions. researchgate.netresearchgate.net Cysteine possesses three potential metal-binding groups: the amino group (-NH₂), the carboxyl group (-COO⁻), and the thiol group (-S⁻), allowing it to act as a monodentate, bidentate, or tridentate ligand. acs.org

Computational studies have explored the complexation of Cysteine with a range of metal ions, including alkali metals (Li⁺, Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺), and transition metals (Fe³⁺, Zn²⁺, Cu²⁺). acs.orgresearchgate.netacs.org DFT calculations of binding energetics show clear preferences. For example, Mg²⁺ and Ca²⁺ preferentially bind to the sulfur-free sites (amino and carboxyl groups), whereas Fe³⁺ and Zn²⁺ favor binding that includes the sulfur atom. acs.org MD simulations can further explore the stability of these complexes in a dynamic, solvated environment. nih.gov The binding free energies calculated from these simulations provide a quantitative measure of interaction strength. researchgate.net

The table below summarizes the preferred binding modes and calculated complexation energies for Cysteine with different metal ions, as determined by computational studies. acs.org

| Metal Ion | Preferred Binding Mode | Coordination Geometry | Relative Stability (kJ/mol) |

| Mg²⁺ | N, O | Octahedral | Most Stable |

| Ca²⁺ | N, O | Octahedral | Most Stable |

| Fe³⁺ | N, S | Octahedral | Most Stable |

| Zn²⁺ | N, S | Trigonal Bipyramidal | Most Stable |

| Mn²⁺ | N, S, O | Multiple geometries are close in energy | Multiple stable structures |

This interactive table details the computationally determined binding preferences and relative stabilities of Cysteine complexes with various metal ions.

Computational modeling is instrumental in understanding the mechanisms of L-Cystine crystal growth and its inhibition, a process of significant medical relevance. acs.orgnih.gov L-Cystine crystallizes in a hexagonal system, and its growth can be studied using techniques like in situ atomic force microscopy (AFM), with computational models providing atomic-level interpretations of the experimental observations. nih.gov

Simulations can predict crystal morphology and identify the specific crystal faces that are most active during growth. rsc.org For L-Cystine, the {101̅0} faces are fast-growing. rsc.org Computational models are particularly valuable for studying how "molecular imposter" inhibitors, which are structurally similar to L-Cystine, interfere with the crystallization process. By calculating the binding energies of these inhibitors to different crystal faces and kink sites, researchers can predict their effectiveness. acs.orgnih.gov These calculations have corroborated experimental findings that L-Cystine diesters and diamides are effective inhibitors, binding to crystal growth sites and pinning the advancement of growth steps, a mechanism known as the Cabrera-Vermilyea step pinning. acs.orgnih.gov Three-dimensional Monte-Carlo simulations have also been employed to further elucidate the growth and inhibition mechanisms. mendeley.comutas.edu.om

Analytical Methodologies for Quantification and Purity Assessment in Research

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the analysis of amino acids, providing high-resolution separation of complex mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry are powerful tools for the detailed analysis of L-Cystine and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection for Purity and Sulfur-Containing Amino Acids

HPLC with UV detection is a widely used method for the analysis of L-Cystine and its precursor, L-Cysteine. Since L-Cysteine possesses a weak UV absorption, detection is often performed at low wavelengths, typically around 200 nm. sielc.comgoogle.com One established method utilizes a mixed-mode Primesep 100 column, which allows for the retention and separation of both Cysteine and Cystine. sielc.com The separation is achieved using a mobile phase composed of acetonitrile (B52724) (MeCN), water, and sulfuric acid (H2SO4), delivering high resolution and symmetrical peaks. sielc.com

Another approach employs a normal-phase silica (B1680970) gel bonded diol chromatographic column. google.com This method uses a mixed solvent of acetonitrile and a buffer salt solution (e.g., ammonium (B1175870) dihydrogen phosphate) as the mobile phase. google.com Optimization of parameters such as mobile phase composition, pH, and column temperature is critical for achieving reliable separation and quantification. google.com For instance, setting the detection wavelength to 200 nm is effective as L-Cystine shows significant absorption while potential interferences from excipients are minimal. google.com

| Parameter | Method 1 | Method 2 |

| Column | Mixed-mode Primesep 100 | Normal-phase silica gel bonded diol |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid (e.g., 20/80 MeCN/H2O with 0.1% H2SO4) | Acetonitrile, Buffer Salt Solution (e.g., 80:20 Acetonitrile:Ammonium Dihydrogen Phosphate) |

| Detection | UV at 200 nm | UV at 200 nm |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Column Temp. | Not specified | 30 °C |

This table summarizes typical parameters for HPLC-UV analysis of L-Cystine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Complex Mixtures and Derivatized Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of L-Cystine, especially in complex biological matrices. colab.wsnih.gov A significant challenge in analyzing thiol-containing compounds like cysteine is their propensity for oxidation and disulfide-exchange reactions during sample preparation. nih.govresearchgate.net To circumvent this, a derivatization step is often employed. Monobromobimane is a common thiol-specific alkylating reagent used to create stable S-bimanyl derivatives, which prevents these undesirable reactions and allows for accurate quantification. nih.govresearchgate.net

The LC-MS/MS method involves separating the derivatized compounds on a C18 column with a water-acetonitrile gradient mobile phase containing an acid like formic acid. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.govresearchgate.net For instance, in the analysis of an isotope-labeled surrogate (D4-cystine), the mass transition m/z 357.1 → 210.1 was monitored for quantification. nih.gov This technique has proven to be sensitive, with a lower limit of quantification (LLOQ) reported as low as 5 ng/mL in plasma. colab.wsnih.gov

| Parameter | Value |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 500 °C |

| Curtain Gas (N2) | 35 Arb |

| Collision Gas (N2) | Medium |

| Mass Transitions | Cystine: m/z 353.1 → 208.1D4-Cystine: m/z 357.1 → 210.115N2-Cystine: m/z 355.2 → 209.1 |

| Collision Energy (CE) | 20 eV |

This table presents typical mass spectrometric conditions for the analysis of cystine and its isotopes. nih.gov

Reversed-Phase HPLC for Separation and Quantification of Related Acetylated Species (e.g., N-Acetyl-L-Cysteine, N,N'-Diacetyl-L-Cystine)

Reversed-phase HPLC (RP-HPLC) is a robust and reliable method for the simultaneous determination of N-Acetyl-L-Cysteine (NAC) and its oxidized dimer, N,N'-Diacetyl-L-Cystine (Di-NAC). insights.bioinsights.bio This separation is important as NAC can readily oxidize to Di-NAC in solution. insights.bio A stability-indicating RP-HPLC assay has been developed using a C18 column. insights.bioinsights.bio

The method typically uses an isocratic elution with a mobile phase consisting of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 ml/min. insights.bioinsights.bio Detection is monitored at a UV wavelength of 212 nm. insights.bioinsights.bio This method has demonstrated good linearity, accuracy, and precision. insights.bioinsights.bio The limits of detection (LOD) and quantification (LOQ) have been reported to be 0.0001 mg/ml and 0.00018 mg/ml for NAC, and 0.00015 mg/ml and 0.00045 mg/ml for Di-NAC, respectively, showcasing the method's sensitivity. insights.bioinsights.bio

Spectroscopic Quantification Methods

Spectroscopic methods offer an alternative to chromatographic techniques, often providing faster and more direct analysis without the need for extensive separation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Direct L-Cystine Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a reliable and practical method for the direct determination of L-Cystine in samples like food supplements and additives. mdpi.comnih.gov This technique is often more straightforward, time-saving, and economical compared to HPLC and LC-MS approaches, as it typically requires minimal sample preparation without derivatization. mdpi.comnih.govnih.gov

The ¹H qNMR method is established by optimizing conditions such as the testing solvent, acquisition time, and relaxation delay. mdpi.comresearchgate.net Studies have shown that this method exhibits high sensitivity, precision, and reproducibility. mdpi.comnih.gov When compared to the conventional titrimetric method, the qNMR approach is superior in these aspects. mdpi.comnih.gov Validation of the ¹H qNMR method has demonstrated sufficient linearity and sensitivity, with a reported limit of detection (LOD) of 3.8 µg and a limit of quantification (LOQ) of 12.5 µg. mdpi.com The accuracy is high, with recovery rates between 100.7% and 103.3%. mdpi.com

| Validation Parameter | ¹H qNMR Method | Titrimetric Method |

| LOD (Limit of Detection) | 3.8 µg | 12.5 µg |

| LOQ (Limit of Quantitation) | 12.5 µg | 41.7 µg |

| Intra-assay Precision (CV%) | 0.93 | 1.15 |

| Intermediate Precision (CV%) | 2.20 | 2.51 |

| Accuracy (Recovery %) | 100.7–103.3 | 98.7–101.5 |

This table compares the performance of the qNMR method with a conventional titrimetric method for L-Cystine quantification. mdpi.com

General Analytical Techniques

Beyond advanced chromatography and spectroscopy, traditional analytical methods are also utilized for the quantification of L-Cystine. A conventional titrimetric analysis, as described in the Chinese Pharmacopoeia (2020 edition), involves dissolving the sample in a sodium hydroxide (B78521) solution. nih.gov This is followed by a series of chemical reactions in an ice bath, including the addition of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) solutions. nih.gov The excess bromine is depleted with potassium iodide (KI), and the resulting iodine is titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to determine the endpoint. nih.gov While functional, this method is generally less sensitive and precise than modern instrumental techniques like qNMR. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized or purified compound. For L-Cystine disodium (B8443419) salt, this method provides a direct assessment of its elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur), which is then compared against the theoretical values derived from its molecular formula. This comparison is essential for verifying the compound's stoichiometry, including its hydration state.

L-Cystine disodium salt can exist in both anhydrous (C₆H₁₀N₂Na₂O₄S₂) and monohydrate (C₆H₁₂N₂Na₂O₅S₂) forms. chemimpex.comagscientific.comnih.gov The theoretical elemental composition for each form is distinct, and elemental analysis can be used to determine which form is present. The analysis is typically performed using an automated elemental analyzer, which combusts the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified to determine the percentage of each element in the original sample.

The verification of the stoichiometric formula is achieved by comparing the experimentally determined mass percentages of the elements with the calculated theoretical percentages. A close correlation between the experimental and theoretical values confirms the chemical formula and the purity of the compound.

| Element | Anhydrous (C₆H₁₀N₂Na₂O₄S₂) | Monohydrate (C₆H₁₂N₂Na₂O₅S₂) |

|---|---|---|

| Carbon (C) | 25.35% | 23.84% |

| Hydrogen (H) | 3.55% | 4.00% |

| Nitrogen (N) | 9.85% | 9.27% |

| Sodium (Na) | 16.18% | 15.21% |

| Oxygen (O) | 22.51% | 26.46% |

| Sulfur (S) | 22.56% | 21.21% |

Titrimetric Analysis for Assay Determination

Titrimetric analysis is a quantitative chemical method used to determine the concentration of an identified analyte. For L-Cystine disodium salt, titration is frequently used to determine its assay, or purity, which is often specified as ≥98% or ≥99% on an anhydrous basis. chemimpex.comjk-sci.comthermofisher.com These methods are valued for their precision, accuracy, and cost-effectiveness.

One common approach involves redox titration, specifically iodometry. The disulfide bond in the cystine molecule is the basis for this analysis. The procedure generally involves the oxidation of the cystine molecule. In an indirect or back-titration method, a known excess of an oxidizing agent is added to the sample. moca.net.ua After the reaction with cystine is complete, the amount of unreacted oxidizing agent is determined by titrating it with a standard solution of a reducing agent, such as sodium thiosulfate. moca.net.ua

A typical procedure, adapted for L-Cystine disodium salt, would first involve dissolving the sample in an appropriate solvent. The disulfide bond is then oxidized under controlled conditions. For instance, an excess of a reagent like diperoxyadipic acid or a solution generated from potassium bromate (KBrO₃) and potassium bromide (KBr) can be used to oxidize the cystine. moca.net.uanih.gov The excess oxidant then liberates iodine from potassium iodide (KI), and the liberated iodine is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. moca.net.uanih.gov The assay of L-Cystine disodium salt is calculated based on the amount of titrant consumed.

| Step | Description | Reagents Involved |

|---|---|---|

| 1. Sample Preparation | A precisely weighed amount of L-Cystine disodium salt is dissolved. | L-Cystine disodium salt, Solvent (e.g., dilute NaOH solution) |

| 2. Oxidation | The sample is treated with a known excess of an oxidizing agent. | Potassium Bromate (KBrO₃), Potassium Bromide (KBr), Hydrochloric Acid (HCl) |

| 3. Iodine Liberation | Potassium iodide is added to react with the excess oxidizing agent, liberating iodine. | Potassium Iodide (KI) |

| 4. Titration | The liberated iodine is titrated with a standard solution until the endpoint is reached. | Sodium Thiosulfate (Na₂S₂O₃), Starch Indicator |

Applications in Non Biological Chemical Systems and Materials Science

Ligand Chemistry in Inorganic Nanoparticle Synthesis

L-Cysteine and its derivatives play a crucial role as ligands in the synthesis of inorganic nanoparticles. Their unique chemical structure, featuring a thiol group, a carboxylic acid group, and an amino group, allows for effective interaction with nanoparticle surfaces, influencing their growth, stability, and functionality.

Surface passivation is a critical step in nanoparticle synthesis, preventing uncontrolled growth and aggregation, and enhancing photoluminescence in the case of quantum dots. L-Cysteine is an effective passivating agent due to the strong affinity of its thiol group for the surface of various nanoparticles. This interaction neutralizes surface defects and provides a protective layer.

The presence of L-Cysteine as a capping agent is instrumental in ensuring the colloidal stability of nanoparticles in aqueous solutions. The carboxylic acid and amino groups of L-Cysteine can ionize depending on the pH of the medium, creating a charged surface that prevents aggregation through electrostatic repulsion. For instance, cysteine-functionalized silica (B1680970) nanoparticles exhibit excellent stability in both salt and single-protein solutions, as well as in human serum, preventing aggregation over extended periods nih.gov. Similarly, L-cysteine stabilization of Cu2S quantum dots not only mediates crystallite growth and avoids aggregation but also confers water solubility through its polar functional groups nih.gov. The stability of L-cystine-capped gold nanoconjugates, however, can be influenced by the positively charged amino group on their surface nih.gov. The reversible aggregation of cysteine-capped colloidal silver particles can be controlled by factors such as temperature and salt concentration, which affect the hydrogen bonding between amino acid molecules on adjacent nanoparticles acs.org.

The functionalization of quantum dots (QDs) and metal nanoparticles with L-Cysteine imparts desirable properties such as water solubility, biocompatibility, and reactive sites for further conjugation.

Quantum Dots:

Cadmium Selenide (CdSe) QDs: L-Cysteine is used as a stabilizing agent in the synthesis of CdSe nanocrystals, resulting in highly stable and water-soluble QDs with excellent quantum efficiency. The modification with L-cysteine not only improves water solubility and biocompatibility but also plays a crucial role in preventing agglomeration and enhancing structural consistency rdd.edu.iq.

Cadmium Sulfide (CdS) QDs: L-cysteine is utilized to stabilize CdS nanoparticles, allowing for control over their size and properties. The ability of L-cysteine to carry either a positive or negative charge depending on the pH allows for the creation of nanocrystals with tunable surface charges uzhnu.edu.ua. The covalent bonding between the sulfur of cysteine and the CdS surface is confirmed by the absence of the S-H stretching vibration in FTIR spectra kashanu.ac.ir.

Copper Sulfide (Cu₂S) QDs: In the aqueous synthesis of Cu₂S QDs, L-cysteine acts as both a reducing agent for Cu(II) to Cu(I) and a stabilizer. This functionalization results in water-soluble QDs with red fluorescence emission and prevents their aggregation nih.gov.

Graphene Quantum Dots (GQDs): A one-step functionalization of GQDs with L-cysteine can be achieved using gamma irradiation. This process incorporates sulfur and nitrogen atoms into the GQD structure, enhancing the quantum yield of photoluminescence mdpi.com.

Metal Nanoparticles:

Silver Nanoparticles (AgNPs): A single-step synthesis protocol allows for the functionalization of silver nanoparticles with L-cysteine, which acts as both a stabilizer and a functionalizing compound. This method yields AgNPs with a narrow particle size distribution nih.govnih.gov.

Gold Nanoparticles (AuNPs): L-cystine can be used to cap gold nanoparticles, influencing their stability and surface properties nih.gov.

Iron Oxide Nanoparticles (Fe₃O₄ NPs): Magnetic iron oxide nanoparticles can be functionalized with L-Cysteine, providing a surface with carboxyl and amino groups for further applications, such as drug loading mdpi.com.

Metal-Organic Frameworks (MOFs): Cysteine-functionalized metal-organic frameworks have been synthesized by immobilizing L-cysteine on Au nanoparticles loaded onto the MOF structure. These materials exhibit a large specific surface area and high hydrophilicity acs.org.

Adsorption and Separation Processes

Aqueous solutions of L-Cysteine salts have emerged as promising solvents for carbon dioxide (CO₂) capture, offering a potentially more environmentally friendly alternative to traditional amine-based solvents.

Amino acid salt solutions, including those of L-Cysteine, are being investigated for their potential in post-combustion CO₂ capture due to their low volatility, resistance to oxidative degradation, and comparable absorption performance to conventional amines researchgate.netresearchgate.netutwente.nl.

The design and optimization of CO₂ capture processes require a thorough understanding of the physicochemical properties of the solvent. For aqueous potassium L-cysteine (K-CYS) solutions, properties such as density, viscosity, and refractive index have been systematically studied at various temperatures and concentrations mdpi.com.

Research findings indicate that for aqueous K-CYS solutions, density, viscosity, and refractive index all decrease with an increase in temperature and increase with a rise in concentration mdpi.com. Notably, the viscosity of a 30 wt.% aqueous K-CYS solution at 313.15 K is lower than that of conventional solvents like monoethanolamine (MEA) and methyldiethanolamine (MDEA), suggesting a lower mass transfer resistance mdpi.com.

Below are interactive tables summarizing the physicochemical properties of aqueous potassium L-cysteine solutions.

Density of Aqueous Potassium L-Cysteine Solutions (g/cm³)

| Concentration (wt.%) | 298.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

|---|---|---|---|---|---|

| 5 | 1.0206 | 1.0185 | 1.0143 | 1.0099 | 1.0053 |

| 10 | 1.0435 | 1.0413 | 1.0369 | 1.0323 | 1.0276 |

| 20 | 1.0903 | 1.0879 | 1.0832 | 1.0783 | 1.0732 |

Viscosity of Aqueous Potassium L-Cysteine Solutions (mPa·s)

| Concentration (wt.%) | 298.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

|---|---|---|---|---|---|

| 5 | 1.065 | 0.947 | 0.765 | 0.635 | 0.538 |

| 10 | 1.229 | 1.085 | 0.868 | 0.713 | 0.598 |

| 20 | 1.664 | 1.458 | 1.147 | 0.929 | 0.771 |

Refractive Index of Aqueous Potassium L-Cysteine Solutions

| Concentration (wt.%) | 298.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

|---|---|---|---|---|---|

| 5 | 1.3415 | 1.3411 | 1.3402 | 1.3393 | 1.3384 |

| 10 | 1.3511 | 1.3506 | 1.3496 | 1.3486 | 1.3476 |

| 20 | 1.3706 | 1.3700 | 1.3688 | 1.3676 | 1.3663 |

The CO₂ loading capacity of aqueous K-CYS solutions has also been investigated. Experiments have shown that the CO₂ loading decreases with increasing solvent concentration. For instance, at 313.15 K and 20 bar, the CO₂ loading capacity was found to be 2.4190 mol of CO₂/mol of K-CYS for a 10 wt.% solution and 1.1802 mol of CO₂/mol of K-CYS for a 30 wt.% solution mdpi.com.

The chemical absorption of CO₂ by amino acid salt solutions, including L-Cysteine salts, involves a series of chemical reactions. The primary mechanism is believed to proceed through the formation of a zwitterionic intermediate, followed by proton transfer to form a carbamate (B1207046) uchicago.edunih.govrsc.org.

The reaction mechanism can be summarized as follows:

Zwitterion Formation: The CO₂ molecule reacts with the amino group of the deprotonated L-Cysteine anion to form a zwitterionic intermediate.

R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻

Proton Transfer and Carbamate Formation: The zwitterion is unstable and quickly undergoes a deprotonation step, where a base (such as another amino acid anion or a water molecule) abstracts a proton from the nitrogen atom, leading to the formation of a stable carbamate.

R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ + BH⁺

Computational studies on amino acid ionic liquids have revealed a two-step reaction pathway where the initially formed zwitterion undergoes an intermolecular proton transfer to the carboxylate group of a nearby amino acid anion uchicago.edu.

Carbamate Hydrolysis: The formed carbamate can then react with water in a hydrolysis reaction to produce a bicarbonate and regenerate the amino acid anion. This step is particularly relevant in aqueous solutions.

R-NH-COO⁻ + H₂O ⇌ R-NH₂ + HCO₃⁻

Q & A

Basic: What are the recommended methods for characterizing the purity and stability of L-Cystine disodium salt in experimental settings?

To assess purity, researchers should employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) to quantify amino acid content and detect impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and identify degradation products.

- Mass Spectrometry (MS) for molecular weight validation and isotopic purity analysis.

- Thermogravimetric Analysis (TGA) to evaluate thermal stability and hygroscopicity under controlled humidity .